Diphenethylamine

描述

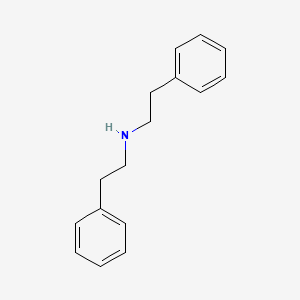

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-phenyl-N-(2-phenylethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N/c1-3-7-15(8-4-1)11-13-17-14-12-16-9-5-2-6-10-16/h1-10,17H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACSAKRLPJQIBFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80979028 | |

| Record name | 2-Phenyl-N-(2-phenylethyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80979028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6308-98-1 | |

| Record name | Diphenethylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41741 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenyl-N-(2-phenylethyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80979028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6308-98-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Novel Diphenethylamine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of novel diphenethylamine derivatives. The core focus of this document is on derivatives targeting the kappa-opioid receptor (KOR), a significant area of research in the development of new analgesics and treatments for various central nervous system (CNS) disorders. Additionally, this guide explores synthetic methodologies that can be adapted for the creation of this compound derivatives with other potential therapeutic applications, such as antimicrobial and anticancer agents.

Core Synthetic Strategies

The synthesis of novel this compound derivatives often involves multi-step sequences to construct the core scaffold and introduce desired functional groups. Key strategies include N-alkylation of a primary or secondary amine, reductive amination, and amide coupling followed by reduction. The choice of synthetic route is often dictated by the desired substitution pattern on the nitrogen atom and the phenyl rings.

A prevalent method for the synthesis of N-substituted diphenethylamines involves the N-alkylation of a precursor, such as 3-[2-(phenylethylamino)ethyl]phenol, with various alkyl or cycloalkylmethyl halides or tosylates.[1] Another common approach begins with the coupling of a phenylacetic acid derivative with a phenethylamine derivative to form an amide, which is subsequently reduced to the corresponding this compound.[2]

Experimental Protocols

General Synthesis of N-Substituted 3-Hydroxydiphenethylamines

A versatile route for the synthesis of 3-monohydroxy this compound derivatives starts from 3-[2-(phenylethylamino)ethyl]phenol. This intermediate is subjected to N-alkylation using an appropriate alkyl or allyl bromide, or a cyclobutyl tosylate, in the presence of a base such as sodium bicarbonate in a solvent like acetonitrile. The reaction mixture is typically heated to reflux to drive the reaction to completion.[3]

Example Protocol: Synthesis of N-Cyclobutylmethyl-3-hydroxythis compound (HS665)

The synthesis of the potent and selective KOR agonist, HS665, can be achieved through several routes. One established method involves the N-alkylation of 2-(3-methoxyphenyl)-N-phenethylethaneamine with cyclobutylmethyl bromide in the presence of potassium carbonate in DMF. The resulting methoxy-protected intermediate is then subjected to ether cleavage using sodium ethanethiolate in DMF to yield the final phenolic compound, HS665.[4] An alternative final step involves using boron tribromide in dichloromethane for the demethylation.[5]

Synthesis of 2-Fluoro Substituted Diphenethylamines

The introduction of a fluorine atom on one of the phenyl rings can significantly modulate the pharmacological properties of the resulting derivatives. The synthesis of 2-fluoro substituted diphenethylamines can be accomplished by starting with a fluorinated precursor, such as 2-fluoro-3-methoxyphenylacetic acid. This starting material is first converted to an amide by reaction with a substituted phenethylamine (e.g., 2-phenylethylamine, 2-(3-methoxyphenyl)ethylamine, or 2-(4-hydroxyphenyl)ethylamine) using coupling agents like EDC and HOAt in dichloromethane. The resulting amide is then reduced to the corresponding amine using a reducing agent such as borane-tetrahydrofuran complex (BH3·THF). Subsequent N-alkylation with an appropriate alkyl bromide, followed by ether cleavage with boron tribromide, affords the desired 2-fluoro substituted this compound derivative.[2]

Synthesis of this compound Derivatives with Potential Antimicrobial Activity

While research on the antimicrobial properties of this compound derivatives is less extensive than for the structurally related diphenylamines, the synthetic strategies employed for the latter can be adapted. A general approach involves the chloroacetylation of a this compound precursor, followed by nucleophilic substitution of the chlorine with a hydrazine hydrate. The resulting hydrazino-intermediate can then be reacted with a variety of aromatic aldehydes in the presence of glacial acetic acid in methanol to generate a library of derivatives for screening.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of novel this compound derivatives, primarily focusing on their interaction with opioid receptors.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Selected this compound Derivatives [2]

| Compound | N-Substituent | KOR Ki (nM) | MOP Ki (nM) | DOP Ki (nM) |

| 1 (HS665) | Cyclobutylmethyl | 0.14 | 165 | 3080 |

| 2 (HS666) | Cyclopropylmethyl | 0.32 | 198 | 4560 |

| 3 | Cyclopentylmethyl | 0.23 | 245 | 5430 |

| 4 | Cyclohexylmethyl | 0.35 | 310 | 6200 |

| 18 | 2-Fluoro, Cyclobutylmethyl | 0.08 | 210 | 4890 |

| 19 | 2-Fluoro, Cyclohexylmethyl | 0.12 | 280 | 5900 |

Table 2: In Vitro Functional Activity ([35S]GTPγS Binding) of Selected this compound Derivatives at the KOR [2]

| Compound | EC50 (nM) | Emax (% of U69,593) |

| 1 (HS665) | 2.8 | 95 |

| 2 (HS666) | 4.5 | 88 |

| 3 | 1.8 | 92 |

| 4 | 3.2 | 85 |

| 18 | 1.5 | 98 |

| 19 | 2.1 | 90 |

Visualizations

Signaling Pathways

The activation of the kappa-opioid receptor, a G-protein coupled receptor (GPCR), by a this compound agonist initiates a cascade of intracellular signaling events. The receptor is primarily coupled to the Gi/o family of G-proteins.[8] Upon agonist binding, the G-protein is activated, leading to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP).[8] Furthermore, KOR activation can modulate various mitogen-activated protein kinase (MAPK) pathways, including the c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK) pathways.[9] Another important regulatory pathway involves β-arrestin, which is recruited to the receptor upon phosphorylation and can mediate receptor desensitization and internalization, as well as initiate its own signaling cascades.[10]

Experimental Workflow

The discovery and development of novel this compound derivatives follow a structured workflow common in medicinal chemistry. This process begins with the design and synthesis of new compounds, followed by their purification and structural characterization. The synthesized compounds then undergo a series of biological evaluations, starting with in vitro assays to determine their activity and selectivity at the target of interest. Promising candidates from in vitro studies are then advanced to in vivo animal models to assess their efficacy and pharmacokinetic properties.

Structure-Activity Relationships (SAR)

The pharmacological profile of this compound derivatives is highly sensitive to their structural modifications. For KOR ligands, the nature of the N-substituent plays a critical role in determining affinity and functional activity. N-cycloalkylmethyl groups, such as cyclopropylmethyl and cyclobutylmethyl, are generally more favorable for KOR interaction than n-alkyl groups, leading to a significant increase in receptor affinity, selectivity, and agonist potency.[3]

Furthermore, substitution on the phenyl rings can fine-tune the properties of these compounds. For instance, the introduction of a hydroxyl group at the 3-position of one of the phenyl rings is a common feature in many potent KOR agonists.[3] The addition of a fluorine atom at the 2-position has been shown to enhance KOR affinity and selectivity.[2] These SAR insights are crucial for the rational design of new this compound derivatives with improved therapeutic profiles.

References

- 1. Automation of Synthesis in Medicinal Chemistry: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Highly Potent and Selective New Diphenethylamines Interacting with the κ-Opioid Receptor: Synthesis, Pharmacology, and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Dance: Unraveling the Mechanism of Action of Diphenethylamine at the Kappa Opioid Receptor

A Technical Guide for Researchers and Drug Development Professionals

The kappa opioid receptor (KOR), a key player in the endogenous opioid system, has emerged as a promising therapeutic target for a spectrum of disorders, including pain, pruritus, depression, and addiction.[1][2] Unlike mu opioid receptor (MOR) agonists, KOR agonists do not typically produce euphoria, respiratory depression, or have a high potential for abuse, making them an attractive avenue for drug development.[1][2] Within the diverse chemical landscape of KOR ligands, diphenethylamine derivatives have garnered significant attention for their potent and selective interactions with this receptor.[1][3][4][5][6] This technical guide provides an in-depth exploration of the mechanism of action of diphenethylamines at the KOR, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Interaction: Binding and Functional Activity

This compound-based ligands exhibit a wide range of affinities and functional activities at the KOR, spanning from full agonists to partial agonists and antagonists.[3][4] The pharmacological profile of these compounds is intricately linked to their structural features, particularly the nature and position of substituents on the aromatic rings and the nitrogen atom.[1][3][7]

Quantitative Analysis of this compound-KOR Interactions

The binding affinity (Ki) and functional potency (EC50) and efficacy (Emax) of various this compound derivatives at the human kappa opioid receptor (hKOR) have been extensively characterized. The following tables summarize key quantitative data from seminal studies, providing a comparative overview of their structure-activity relationships (SAR).

Table 1: Binding Affinity (Ki) of this compound Derivatives at the Human Kappa Opioid Receptor (hKOR)

| Compound | N-Substituent | Aromatic Substitution | Ki (nM) at hKOR | Reference |

| HS665 | Cyclobutylmethyl (CBM) | 3-hydroxy | Value not explicitly stated in snippets | [1] |

| HS666 | Cyclopropylmethyl (CPM) | 3-hydroxy | Value not explicitly stated in snippets | [1] |

| Compound 3 | Cyclopentylmethyl (CPeM) | 3-hydroxy | Subnanomolar | [3] |

| Compound 4 | Cyclohexylmethyl (CHM) | 3-hydroxy | Subnanomolar | [3] |

| Compound 19 | Cyclohexylmethyl (CHM) | 3-hydroxy, 2-fluoro | 0.061 | [1] |

| Compound 20 | N-CBM | 3,3'-dihydroxy, 2-fluoro | Value not explicitly stated in snippets | [3] |

| Compound 65 | N-CHM | 3-hydroxy, 2-fluoro | 0.040 | [1] |

| Compound 17 | N-CPM | 3,4'-dihydroxy | Value not explicitly stated in snippets | [4] |

Table 2: Functional Activity (EC50 and Emax) of this compound Derivatives at the Human Kappa Opioid Receptor (hKOR) via [³⁵S]GTPγS Binding Assay

| Compound | EC50 (nM) | Emax (% stimulation relative to U69,593) | Functional Profile | Reference |

| Compound 3 | Potent | ≥80% | Full Agonist | [3] |

| Compound 5 | Potent | ≥80% | Full Agonist | [3] |

| Compound 19 | Potent | ≥80% | Full Agonist | [3] |

| Compound 2 | 0.23–248 | 29.8–74.7% | Partial Agonist | [3] |

| Compound 4 | 0.23–248 | 29.8–74.7% | Partial Agonist | [3] |

| Compound 17 | - | - | Antagonist (Ke = 24.3 nM) | [3][4] |

Signaling Pathways: A Tale of Two Roads

The KOR is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein, Gi/o.[8][9] Activation of the KOR by an agonist, such as a this compound derivative, initiates a cascade of intracellular signaling events. However, the story is not a simple one-way street. The concept of "biased agonism" or "functional selectivity" has emerged as a critical paradigm in KOR pharmacology, suggesting that ligands can preferentially activate one signaling pathway over another.[2][10][11]

The Canonical G Protein Pathway

The classical and therapeutically desirable signaling pathway for KOR agonists involves the activation of the Gi/o protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8] The dissociation of the G protein into its Gαi/o and Gβγ subunits also leads to the modulation of ion channels, such as the activation of G protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[8][11] This pathway is believed to mediate the analgesic and anti-pruritic effects of KOR agonists.[10][11]

References

- 1. mdpi.com [mdpi.com]

- 2. Development of Diphenethylamines as Selective Kappa Opioid Receptor Ligands and Their Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Highly Potent and Selective New Diphenethylamines Interacting with the κ-Opioid Receptor: Synthesis, Pharmacology, and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. [PDF] Development of Diphenethylamines as Selective Kappa Opioid Receptor Ligands and Their Pharmacological Activities | Semantic Scholar [semanticscholar.org]

- 6. Kappa Opioid Receptor Ligands and Pharmacology: Diphenethylamines, a Class of Structurally Distinct, Selective Kappa Opioid Ligands. | Semantic Scholar [semanticscholar.org]

- 7. Development of Diphenethylamines as Selective Kappa Opioid Receptor Ligands and Their Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 10. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | The Role of the Kappa Opioid System in Comorbid Pain and Psychiatric Disorders: Function and Implications [frontiersin.org]

The Dance of Structure and Activity: A Technical Guide to Diphenethylamine Analogs

For Researchers, Scientists, and Drug Development Professionals

The diphenethylamine scaffold represents a privileged chemical structure in medicinal chemistry, serving as the foundation for a vast array of pharmacologically active compounds. From potent psychedelics to selective opioid receptor modulators and potential therapeutics for neurodegenerative diseases, the subtle modification of this core structure can dramatically alter its interaction with biological targets. This technical guide delves into the intricate structure-activity relationships (SAR) of this compound analogs, providing a comprehensive overview of their design, synthesis, and pharmacological evaluation. Through a detailed examination of quantitative data, experimental protocols, and key signaling pathways, this document aims to equip researchers with the knowledge to navigate the complex landscape of this compound pharmacology and guide the rational design of novel therapeutic agents.

Core Structure-Activity Relationships

The pharmacological profile of this compound analogs is primarily dictated by substitutions on the phenyl ring, the ethylamine side chain, and the terminal amine. These modifications influence the compound's affinity and efficacy at various G-protein coupled receptors (GPCRs), most notably serotonin (5-HT), dopamine (D), and opioid receptors.

Serotonin Receptor Interactions

This compound derivatives, particularly the 2,5-dimethoxy-4-substituted phenethylamines, are well-known for their high affinity for serotonin 5-HT2 receptors.[1][2][3] The nature of the substituent at the 4-position of the phenyl ring is a critical determinant of potency and efficacy.[2]

-

4-Position Substitution: Small, non-polar substituents such as halogens (e.g., bromo in 2C-B, iodo in 2C-I) or small alkyl groups generally enhance affinity for the 5-HT2A receptor.[2][3] Conversely, the introduction of hydrogen bond donors like hydroxyl (-OH) or carboxyl (-COOH) groups at this position can significantly decrease affinity.[2]

-

2,5-Dimethoxy Substitution: The presence of two methoxy groups at the 2 and 5 positions of the phenyl ring is a characteristic feature of many potent psychedelic phenethylamines.[2]

-

N-Substitution: The addition of a benzyl group to the primary amine (N-benzyl substitution) can dramatically increase both binding affinity and functional activity at the 5-HT2A receptor, giving rise to the highly potent NBOMe series of compounds.[2]

Dopamine Receptor Interactions

The this compound scaffold is also a key component of ligands targeting dopamine receptors. Modifications to this core can yield compounds with varying affinities for D2 and D3 receptor subtypes. Bivalent ligands, where two this compound-derived pharmacophores are connected by a spacer, have shown remarkable increases in affinity and potency at the D2 receptor compared to their monovalent counterparts.[4] The length of the spacer is a crucial factor, with a nine or ten methylene spacer leading to a significant synergistic enhancement of potency.[4]

Opioid Receptor Interactions

A distinct class of this compound derivatives has been developed as highly potent and selective κ-opioid receptor (KOR) agonists.[5][6][7] These compounds offer potential as analgesics with a reduced side-effect profile compared to traditional opioids.[8][9]

-

N-Substitution: The nature of the N-substituent is a major determinant of KOR affinity and selectivity.[10] N-cyclobutylmethyl (CBM) and N-cyclopropylmethyl (CPM) substitutions have been shown to impart high affinity and selectivity for the KOR.[5][6]

-

Hydroxylation: The position of hydroxyl groups on the phenyl rings significantly influences the activity profile. 3-monohydroxy-substituted diphenethylamines often exhibit high KOR agonist potency.[5] The addition of a second hydroxyl group, for instance at the 3' position, can modulate the efficacy, sometimes converting a full agonist into a partial agonist.[6]

-

Fluorination: Strategic placement of fluorine atoms can enhance KOR affinity and selectivity. For example, a 2-fluoro substitution in 3,3'-dihydroxy N-CBM derivatives has been shown to increase KOR affinity.[8]

Quantitative Data Summary

The following tables summarize the quantitative data for representative this compound analogs, highlighting the impact of structural modifications on receptor binding affinity and functional potency.

Table 1: Serotonin 5-HT2A and 5-HT2C Receptor Binding Affinities of 2,5-Dimethoxy-4-Substituted Phenethylamines

| Compound | 4-Substituent | 5-HT2A Kᵢ (nM) | 5-HT2C Kᵢ (nM) |

| 2C-H | -H | 1700 | >10000 |

| 2C-B | -Br | 8 | 2.1 |

| 2C-I | -I | 10 | 2.5 |

| 2C-E | -Et | 61 | 14 |

Data extracted from Luethi et al., 2019.[11]

Table 2: Opioid Receptor Binding Affinities and Functional Potency of N-Substituted Diphenethylamines

| Compound | N-Substituent | KOR Kᵢ (nM) | MOR Kᵢ (nM) | DOR Kᵢ (nM) | KOR EC₅₀ (nM) | KOR Efficacy (%Stim) |

| HS665 | Cyclobutylmethyl | 0.18 | 130 | 180 | 0.23 | 74.7 |

| Analog with CPeM | Cyclopentylmethyl | 0.14 | 220 | 290 | 0.25 | 70.2 |

| Analog with CHM | Cyclohexylmethyl | 0.12 | 190 | 250 | 0.28 | 65.4 |

Data extracted from Riba et al., 2020 and references therein.[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound analogs.

Radioligand Binding Assays for Receptor Affinity Determination

This protocol is a generalized procedure for determining the binding affinity (Kᵢ) of a test compound for a specific receptor using a competitive binding assay.

1. Materials:

- Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells).

- Radioligand specific for the target receptor (e.g., [³H]-ketanserin for 5-HT2A).

- Test compounds (this compound analogs) at various concentrations.

- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

- Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

- 96-well microplates.

- Glass fiber filters.

- Scintillation cocktail.

- Liquid scintillation counter.

2. Procedure:

- Prepare serial dilutions of the test compounds.

- In a 96-well plate, add the assay buffer, radioligand at a concentration near its Kₑ, and the test compound at various concentrations.

- Initiate the binding reaction by adding the cell membrane preparation.

- Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.

- Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

- Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

- Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

- Total binding is determined in the absence of any competing ligand.

3. Data Analysis:

- Calculate specific binding by subtracting non-specific binding from total binding.

- Plot the percentage of specific binding against the logarithm of the test compound concentration.

- Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

- Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[12]

[³⁵S]GTPγS Binding Assay for Functional Activity

This assay measures the functional activity of a compound by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.

1. Materials:

- Cell membranes expressing the GPCR of interest coupled to a G-protein.

- [³⁵S]GTPγS.

- GDP.

- Test compounds (agonists) at various concentrations.

- Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

- 96-well microplates.

- Glass fiber filters.

- Scintillation cocktail.

- Liquid scintillation counter.

2. Procedure:

- Prepare serial dilutions of the test compounds.

- In a 96-well plate, add the assay buffer, GDP, [³⁵S]GTPγS, and the test compound.

- Initiate the reaction by adding the cell membrane preparation.

- Incubate the plate at 30°C for 60 minutes.

- Terminate the reaction by rapid filtration through glass fiber filters.

- Wash the filters with ice-cold wash buffer.

- Quantify the filter-bound radioactivity using a liquid scintillation counter.

- Basal binding is determined in the absence of an agonist.

- Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

3. Data Analysis:

- Calculate the net agonist-stimulated binding by subtracting basal binding from the binding in the presence of the agonist.

- Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the agonist concentration.

- Determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximal stimulation) from the dose-response curve.

Visualizing the Relationships

The following diagrams, created using Graphviz, illustrate key concepts in the study of this compound analogs.

Caption: Core this compound scaffold and key sites for chemical modification.

Caption: Simplified Gq-coupled GPCR signaling pathway activated by this compound agonists.

Caption: A typical experimental workflow for the discovery and characterization of novel this compound analogs.

This guide provides a foundational understanding of the structure-activity relationships of this compound analogs. The intricate interplay between chemical structure and biological activity underscores the importance of a multi-faceted approach, combining rational design, chemical synthesis, and rigorous pharmacological evaluation, to unlock the full therapeutic potential of this versatile chemical scaffold.

References

- 1. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Bivalent Ligands for D2/D3 Dopamine Receptors: Significant Cooperative Gain in D2 Affinity and Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and pharmacological evaluation of a this compound derivative (HS665), a highly potent and selective κ opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of Diphenethylamines as Selective Kappa Opioid Receptor Ligands and Their Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of Diphenethylamines as Selective Kappa Opioid Receptor Ligands and Their Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Highly Potent and Selective New Diphenethylamines Interacting with the κ-Opioid Receptor: Synthesis, Pharmacology, and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural determinants of diphenethylamines for interaction with the κ opioid receptor: Synthesis, pharmacology and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]

- 12. Radioligand binding assays: from opiate receptors to drug discovery mainstay. | Revvity [revvity.com]

discovery and synthesis of diphenethylamine based KOR ligands

An In-depth Technical Guide to the Discovery and Synthesis of Diphenethylamine-Based Kappa Opioid Receptor Ligands

Introduction

The kappa opioid receptor (KOR), a G protein-coupled receptor (GPCR), is a significant target in the central and peripheral nervous systems for therapeutic development.[1][2][3][4] Its activation is associated with analgesia, anti-pruritic effects, and anticonvulsant properties.[5][6][7][8] However, clinical development of KOR agonists has been hampered by side effects such as dysphoria, sedation, and psychotomimesis.[5][6][7][8][9] This has led to the exploration of biased agonism, where ligands selectively activate beneficial signaling pathways (G-protein signaling) over those mediating adverse effects (β-arrestin pathway).[4][5][6][7][8][9][10]

Recently, diphenethylamines have emerged as a structurally novel class of selective KOR ligands with diverse pharmacological profiles, including full agonists, partial agonists, biased agonists, and antagonists.[1][2][3][5][6][7][8][9][11] This guide provides a comprehensive overview of the discovery, synthesis, and pharmacological evaluation of these compounds, intended for researchers and professionals in drug development.

Synthesis of this compound-Based KOR Ligands

The synthesis of this compound KOR ligands generally involves the N-alkylation of a substituted phenethylamine with a substituted phenethyl bromide or a similar electrophile. Modifications to the nitrogen substituent and the phenolic rings have been extensively explored to establish structure-activity relationships (SAR).[5][6][7][11]

A general synthetic route starts from 2-(3-methoxyphenyl)ethaneamine, which is alkylated, followed by ether cleavage to yield the final phenolic compounds.[7]

General Experimental Protocol: Synthesis of 3-Monohydroxy-Substituted Diphenethylamines

The synthesis of 3-monohydroxy-substituted diphenethylamines can be exemplified by the preparation of compounds like HS665 and HS666.[5][6][7] The process typically involves two main steps: N-alkylation and demethylation.

-

N-Alkylation:

-

To a solution of 2-(3-methoxyphenyl)ethanamine in a suitable solvent such as dimethylformamide (DMF), a base like potassium carbonate (K2CO3) is added.

-

The appropriate alkylating agent (e.g., phenethyl bromide, cyclobutylmethyl bromide) is added to the mixture.

-

The reaction is stirred, often at an elevated temperature, until completion, which is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by partitioning between water and an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the N-alkylated intermediate.[7]

-

-

Demethylation (Ether Cleavage):

-

The methoxy-protected intermediate is dissolved in DMF.

-

Sodium ethanethiolate is added, and the mixture is heated to an elevated temperature (e.g., 150°C).

-

The reaction progress is monitored by TLC.

-

After completion, the mixture is cooled, and the pH is adjusted to be neutral or slightly acidic with an acid like HCl.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

The final product is purified by column chromatography to yield the desired 3-hydroxythis compound derivative.[7]

-

Quantitative Data Summary

The following tables summarize the in vitro binding affinities and functional activities of representative this compound-based KOR ligands. These data are crucial for understanding the structure-activity relationships and for selecting candidates for further development.

Table 1: KOR Binding Affinities and Functional Activity of Selected this compound Ligands

| Compound | N-Substituent | KOR Kᵢ (nM) | MOR Kᵢ (nM) | DOR Kᵢ (nM) | KOR EC₅₀ (nM) | KOR Eₘₐₓ (%) | Reference |

| HS665 (1) | Cyclobutylmethyl (CBM) | 0.49 | 158 | 346 | 2.5 | 95 | [11] |

| HS666 (2) | Cyclopropylmethyl (CPM) | 5.90 | 549 | 1023 | 24.1 | 54.7 | [11] |

| 3 | Cyclopentylmethyl (CPeM) | 0.14 | 120 | 258 | 0.49 | 80.2 | [11] |

| 4 | Cyclohexylmethyl (CHM) | 0.16 | 121 | 185 | 0.16 | 61.9 | [11] |

| 19 | 3-OH, N-CHM | 0.09 | 74 | 161 | 0.43 | 92.5 | [11] |

| 20 | 2-F, 3,3'-diOH, N-CBM | 0.28 | 363 | 486 | 0.23 | 45.3 | [11] |

| U50,488 | - | 1.1 | >10000 | >10000 | 15.3 | 89 | [11] |

| U69,593 | - | - | - | - | 4.9 | 100 | [11] |

Kᵢ values were determined by radioligand binding assays. EC₅₀ and Eₘₐₓ values were determined by [³⁵S]GTPγS functional assays. Eₘₐₓ is relative to the response of U69,593.

Detailed Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a test compound for the KOR.

-

Objective: To measure the displacement of a specific radioligand from the KOR by a test compound.[12]

-

Materials:

-

Cell membranes from CHO or HEK cells stably expressing the human KOR (CHO-hKOR).[12][13]

-

Radioligand: [³H]U-69,593 (a selective KOR agonist).[12][13][14]

-

Test compounds (this compound derivatives).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[12]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[12]

-

Non-specific binding control: 10 µM U69,593 or another high-affinity KOR ligand.[14]

-

Scintillation counter.[12]

-

-

Procedure:

-

Cell membranes are prepared by homogenization and centrifugation.[12]

-

Membranes are incubated with a fixed concentration of [³H]U-69,593 and varying concentrations of the test compound in the assay buffer.

-

Total binding is determined in the absence of the test compound, and non-specific binding is determined in the presence of a high concentration of an unlabeled KOR ligand.[12]

-

The incubation is carried out at 25°C for 60-90 minutes to reach equilibrium.[12][14]

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.[12][14]

-

Filters are washed with ice-cold wash buffer to remove unbound radioligand.[12]

-

The radioactivity retained on the filters is measured using a scintillation counter.[12]

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

-

The inhibition constant (Kᵢ) is calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[12]

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor agonism.

-

Objective: To quantify the potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound in stimulating G-protein coupling to the KOR.

-

Materials:

-

Membranes from CHO-hKOR cells.[14]

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP.

-

Assay Buffer containing MgCl₂ and NaCl.

-

Test compounds.

-

-

Procedure:

-

Cell membranes are pre-incubated with GDP to ensure G-proteins are in their inactive state.

-

Membranes are then incubated with varying concentrations of the test compound, a fixed concentration of [³⁵S]GTPγS, and GDP in the assay buffer.

-

The incubation is carried out at 30°C for 60 minutes.

-

The reaction is terminated by filtration through glass fiber filters.

-

The amount of [³⁵S]GTPγS bound to the G-proteins on the filters is quantified by scintillation counting.[14]

-

-

Data Analysis:

-

The data are plotted as the amount of [³⁵S]GTPγS bound versus the log concentration of the test compound.

-

EC₅₀ and Eₘₐₓ values are determined by non-linear regression analysis. The Eₘₐₓ is often expressed as a percentage of the maximal response produced by a standard full agonist like U69,593.[14]

-

Bioluminescence Resonance Energy Transfer (BRET) Assay for β-arrestin Recruitment

BRET assays are used to study protein-protein interactions in live cells, such as the recruitment of β-arrestin to an activated KOR, a key step in the pathway often associated with adverse effects.[15][16][17][18]

-

Objective: To measure the interaction between KOR and β-arrestin 2 in response to ligand binding.

-

Principle: BRET relies on the non-radiative energy transfer between a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., Green Fluorescent Protein, GFP) when they are in close proximity (<10 nm).[17][19]

-

Materials:

-

Live cells (e.g., HEK293) co-expressing KOR fused to a donor (e.g., KOR-Rluc) and an acceptor fused to β-arrestin (e.g., β-arrestin2-GFP).

-

Luciferase substrate (e.g., coelenterazine h).

-

Test compounds.

-

A microplate reader capable of measuring dual-emission luminescence.

-

-

Procedure:

-

Cells are plated in a white-walled microplate.

-

Cells are treated with varying concentrations of the test compound.

-

The luciferase substrate is added to initiate the bioluminescent reaction.

-

The luminescence emissions from both the donor (e.g., ~480 nm for Rluc) and the acceptor (e.g., ~530 nm for GFP) are measured simultaneously.[16]

-

-

Data Analysis:

-

The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission.

-

The net BRET ratio is determined by subtracting the background BRET signal from cells expressing only the donor.[19]

-

Dose-response curves are generated by plotting the net BRET ratio against the log concentration of the test compound to determine EC₅₀ and Eₘₐₓ values for β-arrestin 2 recruitment.

-

KOR Signaling Pathways

Activation of the KOR by an agonist initiates intracellular signaling cascades that are primarily mediated by two distinct pathways: the canonical G-protein pathway and the β-arrestin pathway.

G-Protein Dependent Signaling

Upon agonist binding, the KOR undergoes a conformational change, leading to the activation of heterotrimeric Gi/o proteins.[4][10][20] The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can modulate various ion channels, such as activating G-protein-coupled inwardly rectifying potassium channels (GIRKs) and inhibiting N-type voltage-gated calcium channels.[21] This pathway is believed to be responsible for the therapeutic analgesic effects of KOR agonists.[4][6]

β-Arrestin Dependent Signaling

Following agonist-induced activation, the KOR is phosphorylated by G-protein-coupled receptor kinases (GRKs).[21][22] This phosphorylation promotes the binding of β-arrestin proteins (β-arrestin 1 and 2).[22] β-arrestin binding uncouples the receptor from G-proteins, leading to desensitization, and also initiates a separate wave of G-protein-independent signaling.[22] This can include the activation of mitogen-activated protein kinase (MAPK) cascades, such as p38 MAPK.[21][22] The β-arrestin pathway is implicated in the undesirable side effects of KOR agonists, such as dysphoria and aversion.[4][6]

Structure-Activity Relationships (SAR)

SAR studies on this compound derivatives have revealed key structural features that influence their affinity and functional activity at the KOR.

-

Phenolic Hydroxyl Group: A hydroxyl group at the 3-position of the phenethyl ring is critical for high-affinity binding to the KOR.[6] Moving it to the 4-position generally reduces affinity.[11]

-

N-Substituent: The nature of the substituent on the nitrogen atom plays a crucial role.

-

Cycloalkylmethyl groups like cyclobutylmethyl (CBM) and cyclopropylmethyl (CPM) are favorable for KOR affinity and selectivity.[5][6]

-

Increasing the bulkiness of the N-substituent (e.g., cyclopentylmethyl, cyclohexylmethyl) can lead to a significant increase in binding affinity, often into the picomolar range.[6][11]

-

-

Substitution on the Rings:

References

- 1. Kappa Opioid Receptor Ligands and Pharmacology: Diphenethylamines, a Class of Structurally Distinct, Selective Kappa Opioid Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Kappa Opioid Receptor Ligands and Pharmacology: Diphenethylamines, a Class of Structurally Distinct, Selective Kappa Opioid Ligands. | Semantic Scholar [semanticscholar.org]

- 4. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 5. Development of Diphenethylamines as Selective Kappa Opioid Receptor Ligands and Their Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Development of Diphenethylamines as Selective Kappa Opioid Receptor Ligands and Their Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Development of Diphenethylamines as Selective Kappa Opioid Receptor Ligands and Their Pharmacological Activities | Semantic Scholar [semanticscholar.org]

- 10. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. Discovery of Novel, Selective, and Nonbasic Agonists for the Kappa-Opioid Receptor Determined by Salvinorin A-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of Functionally Selective, Small Molecule Agonists at Kappa Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. berthold.com [berthold.com]

- 16. vonarnimlab.utk.edu [vonarnimlab.utk.edu]

- 17. Developments in FRET- and BRET-Based Biosensors [mdpi.com]

- 18. FRET and BRET-Based Biosensors in Live Cell Compound Screens - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Bioluminescence Resonance Energy Transfer Assays Reveal Ligand-specific Conformational Changes within Preformed Signaling Complexes Containing δ-Opioid Receptors and Heterotrimeric G Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Core Chemical Landscape of N-Substituted Diphenethylamines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fundamental chemical properties of N-substituted diphenethylamines, a class of compounds with significant interest in pharmacology and medicinal chemistry. This document outlines their synthesis, analytical characterization, and key physicochemical properties, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics targeting systems modulated by these structures, such as the serotonergic and opioid systems.

Physicochemical Properties

The biological activity and pharmacokinetic profile of N-substituted diphenethylamines are intrinsically linked to their physicochemical properties. The nature of the substituent on the nitrogen atom significantly influences parameters such as basicity (pKa), lipophilicity (logP), solubility, and melting point. These properties, in turn, dictate the absorption, distribution, metabolism, and excretion (ADME) characteristics of the molecule.

A quantitative understanding of these properties is crucial for structure-activity relationship (SAR) studies and for the rational design of new chemical entities with desired pharmacological profiles. The following tables summarize key physicochemical data for a selection of N-substituted diphenethylamines.

| Compound | N-Substituent | pKa | cLogP | Melting Point (°C) |

| Diphenethylamine | -H | 9.78[1] | 2.4 | 218-219 (HCl salt) |

| N-Methylthis compound | -CH₃ | 10.31[1] | 2.7 | N/A |

| N,N-Dimethylthis compound | -CH₃, -CH₃ | N/A | 2.9 | 97-98 (at 22 mmHg) |

| N-Ethylthis compound | -C₂H₅ | N/A | 3.1 | N/A |

| N-Benzylthis compound | -CH₂Ph | N/A | 4.5 | N/A |

| N,N-Dibenzylthis compound | -CH₂Ph, -CH₂Ph | N/A | 6.6 | 84-85 |

Synthesis and Experimental Protocols

The synthesis of N-substituted diphenethylamines can be achieved through various established organic chemistry methodologies. The choice of synthetic route often depends on the desired N-substituent and the availability of starting materials. Below are detailed protocols for common synthetic transformations.

General Protocol for Reductive Amination

Reductive amination is a versatile method for the synthesis of N-mono- and N,N-disubstituted diphenethylamines starting from phenylacetaldehyde and a primary or secondary amine.

Experimental Workflow: Reductive Amination

Caption: Synthetic workflow for N-substituted diphenethylamines via reductive amination.

Procedure:

-

To a solution of phenylacetaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane or methanol) is added the corresponding primary or secondary amine (1.0-1.2 eq).

-

A catalytic amount of a weak acid, such as acetic acid, is added to facilitate imine or iminium ion formation.

-

The reaction mixture is stirred at room temperature for 1-2 hours.

-

A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq), is added portion-wise.

-

The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired N-substituted this compound.

General Protocol for N-Alkylation

Direct alkylation of this compound with an alkyl halide is a straightforward method for introducing alkyl substituents onto the nitrogen atom.

Experimental Workflow: N-Alkylation

Caption: Synthetic workflow for N-alkyldiphenethylamines via N-alkylation.

Procedure:

-

To a solution of this compound (1.0 eq) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF) is added a base (e.g., potassium carbonate or triethylamine, 2.0-3.0 eq).

-

The alkyl halide (1.0-1.5 eq) is added to the mixture.

-

The reaction is stirred at room temperature or heated to 50-80 °C until the starting material is consumed, as monitored by TLC or LC-MS.

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography to yield the N-alkylthis compound.

Analytical Characterization

The structural elucidation and purity assessment of N-substituted diphenethylamines are typically performed using a combination of spectroscopic and chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. Phenethylamines can be analyzed directly or after derivatization to improve their chromatographic behavior and provide more informative mass spectra.[2][3][4][5]

Experimental Protocol: GC-MS Analysis (with Derivatization)

-

Sample Preparation: A solution of the N-substituted this compound in a suitable solvent (e.g., methanol, ethyl acetate) is prepared.

-

Derivatization (Optional but Recommended): To a dried aliquot of the sample, a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or trifluoroacetic anhydride (TFAA) is added. The mixture is heated (e.g., at 60-80 °C for 30 minutes) to facilitate the reaction.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250-280 °C.

-

Oven Program: A temperature gradient is typically used, for example, starting at 100 °C, holding for 1 minute, then ramping to 280 °C at 10-20 °C/min, and holding for 5-10 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: A scan range of m/z 40-550 is typically sufficient.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Data Analysis: The retention time and the mass spectrum of the analyte are compared with those of a reference standard. The fragmentation pattern in the mass spectrum provides structural information. A common fragmentation pathway for phenethylamines involves cleavage of the Cα-Cβ bond, leading to a characteristic iminium ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the atoms in the molecule.

Experimental Protocol: NMR Analysis

-

Sample Preparation: The purified N-substituted this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: ¹H, ¹³C, and, if necessary, 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer.

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the structure of the synthesized compound. The signals corresponding to the N-substituent and the this compound backbone should be assigned.

Signaling Pathways

Many N-substituted diphenethylamines exert their biological effects by interacting with G-protein coupled receptors (GPCRs), most notably serotonin and opioid receptors. Understanding the downstream signaling cascades initiated by receptor activation is crucial for elucidating their mechanism of action.

Serotonin 5-HT₂ₐ Receptor Signaling

The serotonin 5-HT₂ₐ receptor is a Gq/11-coupled GPCR.[6][7] Activation of this receptor by an agonist leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[7][8][9] IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[7][8][9] These events lead to a cascade of downstream cellular responses.

Caption: Simplified signaling pathway of the serotonin 5-HT₂ₐ receptor.

Kappa Opioid Receptor Signaling

The kappa opioid receptor (KOR) is primarily coupled to Gi/o proteins.[10][11] Agonist binding to the KOR leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[10][11] Additionally, KOR activation can modulate ion channels, leading to neuronal hyperpolarization. In a separate pathway, agonist binding can also promote the recruitment of β-arrestin, which can initiate G protein-independent signaling cascades and is also involved in receptor desensitization and internalization.[10][11][12][13]

Caption: Dual signaling pathways of the kappa opioid receptor.

References

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Automatic Derivatization System for Phenethylamine Drugs : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 7. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. msudenver.edu [msudenver.edu]

- 10. KAPPA OPIOIDS PROMOTE THE PROLIFERATION OF ASTROCYTES VIA Gβγ AND β-ARRESTIN 2 DEPENDENT MAPK-MEDIATED PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]

- 13. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of Diphenethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenethylamine and its derivatives represent a promising class of compounds with significant therapeutic potential, primarily through their potent and selective modulation of the kappa opioid receptor (KOR).[1][2][3] The KOR system is implicated in a wide range of physiological and pathological processes, including pain, pruritus (itch), mood disorders, and addiction.[3][4] Unlike mu-opioid receptor (MOR) agonists, which are the mainstay of pain management but are associated with a high risk of addiction, respiratory depression, and other adverse effects, KOR agonists offer a promising alternative with a potentially safer profile.[3] This technical guide provides an in-depth exploration of this compound as a therapeutic agent, focusing on its pharmacology, mechanism of action, and the experimental methodologies used in its evaluation.

Pharmacological Data: A Comparative Analysis

The therapeutic utility of this compound derivatives is intrinsically linked to their binding affinity and functional activity at the KOR. The following tables summarize key quantitative data for a selection of N-substituted this compound analogs, providing a comparative overview of their potency and selectivity.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of this compound Derivatives

| Compound | N-Substituent | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | KOR/MOR Selectivity | KOR/DOR Selectivity |

| HS665 | Cyclobutylmethyl (CBM) | 0.18 | 164 | 336 | 911 | 1867 |

| HS666 | Cyclopropylmethyl (CPM) | 0.45 | 250 | 850 | 556 | 1889 |

| Compound 18 | p-F-CBM | 0.08 | 25 | 150 | 313 | 1875 |

| Compound 19 | p-F-CHM | 0.06 | 120 | 450 | 2000 | 7500 |

| U50,488 | (Reference KOR agonist) | 1.2 | 1500 | 2500 | 1250 | 2083 |

Data compiled from multiple sources.[2][5]

Table 2: In Vitro Functional Activity (EC50 and Emax) of this compound Derivatives at the KOR

| Compound | N-Substituent | EC50 (nM) | Emax (%) | Agonist/Antagonist Profile |

| HS665 | Cyclobutylmethyl (CBM) | 0.52 | 95 | Full Agonist |

| HS666 | Cyclopropylmethyl (CPM) | 1.2 | 65 | Partial Agonist |

| Compound 18 | p-F-CBM | 0.23 | 71 | Partial Agonist |

| Compound 19 | p-F-CHM | 0.15 | 62 | Partial Agonist |

| U50,488 | (Reference KOR agonist) | 5.5 | 100 | Full Agonist |

Data compiled from multiple sources.[2][5] Emax is expressed as a percentage of the response to the standard KOR agonist U-69,593.

Signaling Pathways of this compound at the KOR

This compound derivatives exert their effects by modulating two primary signaling pathways downstream of the KOR: a G-protein-mediated pathway and a β-arrestin-mediated pathway. The selective activation of these pathways, known as biased agonism, is a key area of research for developing safer and more effective therapeutics.

G-Protein-Mediated Signaling Pathway

Activation of the G-protein pathway is associated with the therapeutic analgesic effects of KOR agonists.[6] This pathway involves the coupling of the receptor to inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[7]

β-Arrestin-Mediated Signaling Pathway

In contrast to the G-protein pathway, the recruitment of β-arrestin 2 to the KOR is linked to the adverse effects of KOR agonists, such as dysphoria and sedation.[6] This pathway involves the activation of mitogen-activated protein kinases (MAPKs) like p38.[8]

Experimental Protocols

The following section provides detailed methodologies for key experiments used in the synthesis and evaluation of this compound derivatives.

Synthesis of N-Substituted this compound Derivatives

This protocol describes a general method for the N-alkylation of a phenethylamine precursor.

Materials and Reagents:

-

Phenethylamine precursor (e.g., 2-(3-hydroxyphenyl)ethylamine)

-

Alkyl halide (e.g., cyclobutylmethyl bromide)

-

Base (e.g., potassium carbonate, NaHCO3)[2]

-

Solvent (e.g., acetonitrile, DMF)[2]

-

Potassium iodide (catalyst, optional)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the phenethylamine precursor (1.0 equivalent) in the chosen solvent.

-

Addition of Base and Alkylating Agent: Add the base (2.0-3.0 equivalents) to the solution, followed by the dropwise addition of the alkyl halide (1.1-1.5 equivalents).

-

Reaction: If necessary, add a catalytic amount of potassium iodide. Heat the reaction mixture to reflux and monitor its progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the desired N-substituted this compound derivative.

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as NMR and mass spectrometry.

In Vitro Functional Assay: [³⁵S]GTPγS Binding Assay

This assay measures the ability of a compound to activate G-protein-coupled receptors.

Materials and Reagents:

-

Cell membranes expressing the KOR

-

[³⁵S]GTPγS (radioligand)

-

GDP (Guanosine diphosphate)

-

Non-radiolabeled GTPγS (for non-specific binding)

-

This compound derivative (test compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)

-

Scintillation cocktail

-

Scintillation counter

-

96-well filter plates

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend them in the assay buffer.

-

Assay Plate Setup: To each well of a 96-well plate, add the assay buffer, GDP, and varying concentrations of the this compound derivative.

-

Initiation of Reaction: Initiate the binding reaction by adding [³⁵S]GTPγS to each well.

-

Incubation: Add the cell membrane suspension to each well and incubate the plate at 30°C for 60 minutes with gentle shaking.

-

Termination and Filtration: Terminate the reaction by rapid filtration through the filter plates using a cell harvester. Wash the filters with ice-cold assay buffer.

-

Quantification: Dry the filter mats, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding against the logarithm of the compound concentration to determine the EC50 and Emax values.

In Vivo Analgesia Model: Hot Plate Test

This test assesses the analgesic properties of a compound in response to a thermal stimulus.[9][10]

Materials and Reagents:

-

Male C57BL/6 mice

-

Hot plate apparatus with adjustable temperature

-

This compound derivative (test compound)

-

Vehicle control (e.g., saline)

-

Syringes for administration (e.g., intraperitoneal)

Procedure:

-

Acclimatization: Acclimatize the mice to the testing room for at least 30 minutes before the experiment.

-

Baseline Measurement: Place each mouse individually on the hot plate (maintained at 52-55°C) and record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

-

Compound Administration: Administer the this compound derivative or vehicle control to the mice via the desired route (e.g., intraperitoneally).

-

Post-treatment Measurement: At a predetermined time after administration (e.g., 30 minutes), place the mice back on the hot plate and measure the response latency again.

-

Data Analysis: Compare the post-treatment latencies between the compound-treated and vehicle-treated groups to determine the analgesic effect.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the preclinical evaluation of a novel this compound derivative.

Beyond the Kappa Opioid Receptor

While the primary focus of this compound research has been on the KOR, some derivatives have shown activity at other receptors, including serotonin (5-HT) and dopamine (DA) receptors.[11][12] For instance, certain N-benzylphenethylamines (NBOMes) are potent 5-HT2A receptor agonists.[12] Additionally, the parent compound, 1,2-diphenylethylamine, is the scaffold for a class of NMDA receptor antagonists.[13] This suggests that the therapeutic potential of diphenethylamines may extend beyond KOR modulation, and further investigation into their broader pharmacological profile is warranted.

Conclusion

This compound and its derivatives have emerged as a compelling class of molecules for the development of novel therapeutics. Their ability to selectively modulate the kappa opioid receptor, particularly through biased agonism, offers the potential for potent analgesics with a reduced side-effect profile compared to traditional opioids. The methodologies outlined in this guide provide a framework for the synthesis, characterization, and evaluation of these promising compounds. Further research into their diverse pharmacological activities and the intricate signaling pathways they modulate will undoubtedly pave the way for new and improved treatments for a range of debilitating conditions.

References

- 1. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Highly Potent and Selective New Diphenethylamines Interacting with the κ-Opioid Receptor: Synthesis, Pharmacology, and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Diphenethylamines as Selective Kappa Opioid Receptor Ligands and Their Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological Investigations of the Dissociative ‘Legal Highs’ Diphenidine, Methoxphenidine and Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of Diphenethylamines as Selective Kappa Opioid Receptor Ligands and Their Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of Functionally Selective, Small Molecule Agonists at Kappa Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. p38 MAPK and β-Arrestin 2 Mediate Functional Interactions between Endogenous μ-Opioid and α2A-Adrenergic Receptors in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. meliordiscovery.com [meliordiscovery.com]

- 10. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 1,2-Diphenylethylamine - Wikipedia [en.wikipedia.org]

The Psychoactive Landscape of Diphenethylamine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenethylamine and its derivatives represent a burgeoning class of psychoactive compounds with a complex and multifaceted pharmacological profile. While initially explored for their potent and selective interactions with the kappa-opioid receptor (KOR), emerging research reveals significant activity at key monoamine transporters and receptors, suggesting a broader spectrum of psychoactive effects, from dissociative and hallucinogenic to stimulant-like properties. This technical guide provides an in-depth analysis of the psychoactive effects of this compound compounds, consolidating quantitative data on their receptor and transporter interactions, detailing essential experimental protocols for their evaluation, and visualizing the core signaling pathways implicated in their activity. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of novel psychoactive agents.

Introduction

The this compound scaffold has proven to be a versatile platform for the development of potent ligands for central nervous system targets. A significant body of research has focused on their activity as KOR agonists, which is associated with analgesia but also with less desirable psychoactive effects such as dysphoria and hallucinations.[1] However, the structural similarity of diphenethylamines to classic phenethylamine psychostimulants and hallucinogens necessitates a broader pharmacological characterization to fully understand their psychoactive potential. This guide synthesizes the current understanding of this compound pharmacology, with a specific focus on their interactions with opioid and monoaminergic systems.

Quantitative Pharmacology of this compound Compounds

The psychoactive effects of this compound derivatives are dictated by their affinity and functional activity at a range of molecular targets. The following tables summarize the available quantitative data for representative compounds at key opioid receptors and monoamine transporters and receptors.

Table 1: Opioid Receptor Binding Affinities and Functional Activities of Selected this compound Derivatives

| Compound | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | KOR EC50 (nM) | KOR Emax (%) | Reference |

| HS665 | 0.18 | 1100 | 2500 | 0.23 | 100 | [2] |

| HS666 | 0.45 | >10000 | >10000 | 1.2 | 80 | [1] |

| U50,488 | 1.2 | 220 | 2800 | 29 | 100 | [2] |

Data represent mean values from in vitro assays using Chinese hamster ovary (CHO) cells expressing human opioid receptors.

Table 2: Monoamine Transporter and Receptor Binding Affinities of Selected Phenethylamine Derivatives

| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | D2 Ki (nM) | Reference |

| 25D-NBOMe | >10000 | >10000 | >10000 | 0.44 | 1.3 | >10000 | [3][4] |

| 25I-NBOH | >10000 | >10000 | >10000 | 0.98 | 2.4 | >10000 | [3][4] |

| DOM | >10000 | >10000 | >10000 | 533 | - | - | [5] |

Data are for representative N-benzylphenethylamines and phenylisopropylamines, highlighting the potential for this compound derivatives to interact with these targets. Data for direct this compound analogs at these targets is an active area of research.

Core Signaling Pathways

The psychoactive effects of this compound compounds are initiated by their binding to G-protein coupled receptors (GPCRs), which triggers intracellular signaling cascades. The following diagrams illustrate the key pathways associated with KOR, 5-HT2A, and D2 receptor activation.

Figure 1: KOR Signaling Pathways.

Figure 2: 5-HT2A Receptor Signaling.

Figure 3: Dopamine D2 Receptor Signaling.

Experimental Protocols

The following section details standardized methodologies for the in vitro and in vivo assessment of this compound compounds.

In Vitro Assays

This protocol outlines the determination of the binding affinity (Ki) of test compounds for the human dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[6][7]

-

Materials:

-

HEK293 cells stably expressing hDAT, hSERT, or hNET.

-

Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).

-

Non-specific binding inhibitors: GBR 12909 (for DAT), Paroxetine (for SERT), Desipramine (for NET).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Membrane Preparation: Culture and harvest HEK293 cells. Homogenize cells in ice-cold lysis buffer and centrifuge to pellet membranes. Resuspend membranes in assay buffer and determine protein concentration.

-

Assay Setup: In a 96-well plate, add assay buffer, the appropriate radioligand, and either the test compound at various concentrations, buffer for total binding, or a saturating concentration of the non-specific binding inhibitor.

-

Incubation: Add the membrane preparation to each well. Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound and calculate the Ki using the Cheng-Prusoff equation.

-

This protocol measures the functional potency and efficacy of compounds at the human 5-HT2A receptor by quantifying the accumulation of inositol monophosphate (IP1), a downstream product of Gq/11 signaling.[3][8]

-

Materials:

-

CHO or HEK293 cells stably expressing the human 5-HT2A receptor.

-

IP-One HTRF assay kit.

-

Assay buffer.

-

96-well microplates.

-

HTRF-compatible plate reader.

-

-

Procedure:

-

Cell Plating: Seed cells into 96-well plates and culture overnight.

-

Compound Addition: Remove culture medium and add the test compound at various concentrations in assay buffer.

-

Incubation: Incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C.

-

Lysis and Detection: Add the IP1-d2 and anti-IP1-cryptate reagents from the assay kit to lyse the cells and initiate the HTRF reaction.

-

Measurement: After a further incubation period, measure the HTRF signal using a compatible plate reader.

-

Data Analysis: Calculate the ratio of the emission signals and plot the data against the log of the compound concentration to determine EC50 and Emax values.

-

In Vivo Behavioral Assays

This assay is used to evaluate the stimulant or sedative effects of a compound.[9][10][11]

-

Apparatus: Open-field arenas equipped with infrared photobeam detectors to automatically record horizontal and vertical movements.

-

Procedure:

-

Habituation: Acclimate rodents (mice or rats) to the testing room for at least 60 minutes before the experiment.

-

Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous).

-

Testing: Immediately place the animal in the open-field arena and record locomotor activity for a set duration (e.g., 60-120 minutes).

-

Data Analysis: Quantify parameters such as total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena. Compare the effects of different doses of the compound to the vehicle control.

-

Figure 4: Locomotor Activity Experimental Workflow.

This paradigm assesses the reinforcing properties and abuse potential of a compound.[12]

-

Apparatus: Operant conditioning chambers equipped with two levers, a drug infusion pump, and a catheter system for intravenous drug delivery.

-

Procedure:

-

Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of the subject animal (typically a rat).

-

Acquisition: Place the animal in the operant chamber. Responses on the "active" lever result in the intravenous infusion of the test compound, while responses on the "inactive" lever have no consequence. Sessions are conducted daily until a stable pattern of responding is established.

-

Dose-Response: Once acquisition is stable, test different unit doses of the drug to generate a dose-response curve.

-

Extinction and Reinstatement: Following stable self-administration, replace the drug with saline to extinguish the responding. Subsequently, test the ability of drug-associated cues, stress, or a priming injection of the drug to reinstate drug-seeking behavior.

-

Data Analysis: The primary measure is the number of infusions earned per session. A significantly higher number of responses on the active lever compared to the inactive lever indicates that the compound has reinforcing effects.

-

Conclusion

The psychoactive profile of this compound compounds is complex, arising from their interactions with multiple neurotransmitter systems. While their potent KOR agonism is well-documented and contributes to their dissociative and potentially dysphoric effects, their activity at monoamine transporters and serotonin receptors may impart stimulant and hallucinogenic properties. A thorough in vitro and in vivo characterization, utilizing the protocols outlined in this guide, is essential for any research or development program focused on this chemical class. The continued investigation of the structure-activity relationships of this compound derivatives will be crucial for designing novel compounds with tailored psychoactive profiles for therapeutic applications or for understanding their abuse liability.

References